3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzamide
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Description
3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C21H23ClN2O5S and its molecular weight is 450.93. The purity is usually 95%.
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Scientific Research Applications
Serotonin-3 Receptor Antagonism
One of the notable applications of compounds similar to 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzamide is their role in serotonin-3 (5-HT3) receptor antagonism. Research has shown that certain benzamide derivatives, including those with azepane rings, exhibit potent 5-HT3 receptor antagonistic activity. This is particularly evident in compounds with a 1,4-diazepine ring, which have shown significant effectiveness without binding affinity to 5-HT4 receptors (Harada et al., 1995).
Synthesis of Novel Compounds
Another application is in the synthesis of new compounds with various heterocyclic substituents, as illustrated in research where novel 3-phenoxypropan-2-ols were synthesized, incorporating heterocyclic elements such as azepane (Mesropyan et al., 2005).
Protein Kinase B (PKB) Inhibition
Azepane derivatives have also been evaluated for their inhibitory effects on protein kinase B (PKB-alpha) and protein kinase A (PKA). Modifications of azepane-based structures have led to compounds with significant in vitro inhibitory activity against these kinases, which is crucial for developing therapeutic agents (Breitenlechner et al., 2004).
Therapeutic Potential of Azepane-based Compounds
Studies have shown that sulfochlorination of benzo[b]azepine derivatives yields compounds with promising therapeutic potential. Such compounds are obtained through the regioselective formation of chlorosulfonyl derivatives, indicating the potential for diverse medical applications (Dorogov et al., 2006).
Synthesis of Pyrroles and Azepines
The synthesis of pyrroles and azepines from specific allenes through cyclization processes showcases the versatile applications of azepane-based compounds in organic synthesis. This process includes transformations likely involving conjugated azomethine ylide intermediates (Reisser & Maas, 2004).
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O5S/c22-17-7-6-16(12-20(17)30(26,27)24-9-3-1-2-4-10-24)21(25)23-13-15-5-8-18-19(11-15)29-14-28-18/h5-8,11-12H,1-4,9-10,13-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGNXOQDLDEDRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.